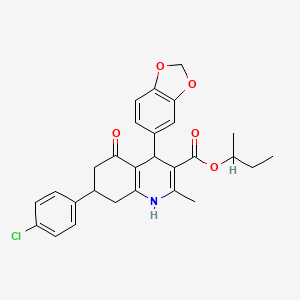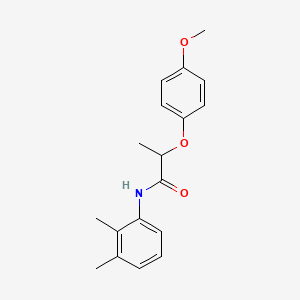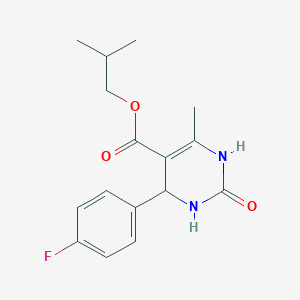
N-(2,4-difluorophenyl)-N'-3-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-3-pyridinylurea, also known as DFP-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-PU is a potent inhibitor of several receptor tyrosine kinases, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several receptor tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β, which play a crucial role in tumor angiogenesis and proliferation. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been investigated for its potential use in the treatment of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-3-pyridinylurea inhibits receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of angiogenesis and tumor growth. N-(2,4-difluorophenyl)-N'-3-pyridinylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been shown to have significant effects on tumor growth and angiogenesis in animal models. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. However, the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-difluorophenyl)-N'-3-pyridinylurea is its potency as a receptor tyrosine kinase inhibitor. It has been shown to have IC50 values in the nanomolar range for several kinases. However, its potency also presents a limitation, as it may have off-target effects on other kinases. Additionally, N-(2,4-difluorophenyl)-N'-3-pyridinylurea is relatively insoluble in water, which can make it challenging to use in certain experimental settings.
Orientations Futures
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has several potential future directions for research. One area of interest is its use in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more soluble analogs of N-(2,4-difluorophenyl)-N'-3-pyridinylurea, which could improve its efficacy in certain experimental settings. Additionally, further investigation is needed to understand the effects of N-(2,4-difluorophenyl)-N'-3-pyridinylurea on normal cells and tissues, as well as its potential for off-target effects on other kinases.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-N'-3-pyridinylurea involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst, typically potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJVROKZJTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)


![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4941198.png)